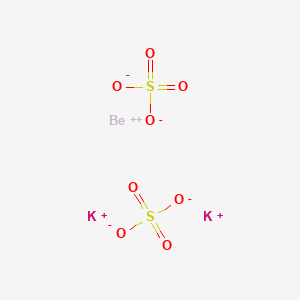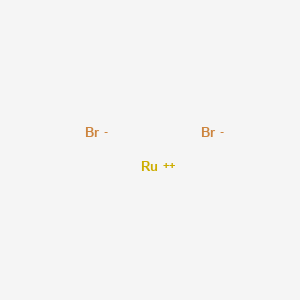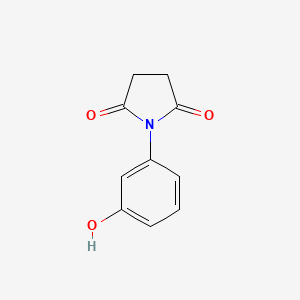
2-Hexyldecyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyldecyl oleate is an ester formed from the reaction between 2-hexyldecanol and oleic acid (cis-9-octadecenoic acid). It is widely used in the cosmetic industry due to its emollient, emulsifying, and skin-conditioning properties . This compound is known for its ability to soften and smoothen the skin, making it a popular ingredient in various skincare products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyldecyl oleate can be synthesized through a multi-step reaction process. One common method involves the reaction of heptanal with potassium hydroxide at high temperatures (195-245°C) and atmospheric pressure (760 Torr) using a Dean-Stark apparatus . This is followed by a reaction with toluene-4-sulfonic acid in toluene at 120°C, again using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of hexyldecyl oleate often involves the esterification of oleic acid with 2-hexyldecanol. This process typically uses acid catalysts to speed up the reaction and achieve higher yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexyldecyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Oleic acid and 2-hexyldecanol in the presence of an acid catalyst.
Hydrolysis: Water and a base (e.g., sodium hydroxide) to break down the ester into its constituent alcohol and acid.
Oxidation: Oxygen or other oxidizing agents can oxidize the oleic acid component.
Reduction: Reducing agents can reduce the oleic acid component to form different products.
Major Products Formed:
Hydrolysis: Oleic acid and 2-hexyldecanol.
Oxidation: Various oxidized derivatives of oleic acid.
Reduction: Reduced forms of oleic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Hexyldecyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin cells and its potential as a skin-conditioning agent.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the cosmetic industry as an emollient, emulsifier, and skin-conditioning agent
Wirkmechanismus
Hexyldecyl oleate exerts its effects primarily through its emollient and emulsifying properties. As an emollient, it helps to soften and smoothen the skin by forming a protective barrier that prevents moisture loss . As an emulsifier, it allows the formation of stable mixtures of oil and water, which is essential for the formulation of creams and lotions . The molecular targets and pathways involved include the interaction with the skin’s lipid barrier and the reduction of surface tension in emulsions .
Vergleich Mit ähnlichen Verbindungen
- Cetyl oleate: Known for its emollient properties but with a different alcohol component.
- Isopropyl myristate: Commonly used as a skin-conditioning agent but with a shorter fatty acid chain.
- Octyl palmitate: Another emollient with a different fatty acid and alcohol combination.
Eigenschaften
CAS-Nummer |
94278-07-6 |
|---|---|
Molekularformel |
C34H66O2 |
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
2-hexyldecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h18-19,33H,4-17,20-32H2,1-3H3/b19-18- |
InChI-Schlüssel |
CKGLIVPMTMQFHL-HNENSFHCSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Key on ui other cas no. |
94278-07-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine](/img/structure/B1623432.png)









